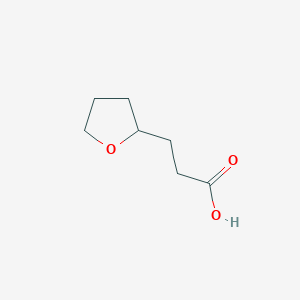

3-(Oxolan-2-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(oxolan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPHOULIZUERAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294634 | |

| Record name | 3-(Oxolan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-12-6 | |

| Record name | 935-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Oxolan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(oxolan-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(Oxolan-2-yl)propanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient three-step synthesis pathway for 3-(Oxolan-2-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the Knoevenagel condensation of furfural and malonic acid, followed by a selective catalytic hydrogenation to yield 3-(Furan-2-yl)propanoic acid, and culminates in the complete reduction of the furan ring to the desired oxolane (tetrahydrofuran) structure. This guide provides detailed experimental protocols, quantitative data for each step, and a clear visualization of the synthesis pathway.

I. Synthesis Pathway Overview

The synthesis of this compound is achieved through a three-step process, beginning with readily available starting materials. The overall transformation is depicted below:

Caption: Three-step synthesis of this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of the efficiency of each transformation.

| Step | Reaction | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |

| 1 | Knoevenagel Condensation | Furfural, Malonic Acid | Pyridine, Piperidine | - | 100 | Atmospheric | 2 | ~85 |

| 2 | Selective Hydrogenation | 3-(Furan-2-yl)propenoic acid | 5% Pd/C | Ethanol | 25 | 1 | 4 | >95 |

| 3 | Furan Ring Hydrogenation | 3-(Furan-2-yl)propanoic acid | 5% Rh/Al₂O₃ | Acetic Acid | 40 | 30 | 6 | ~98 |

III. Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Step 1: Synthesis of 3-(Furan-2-yl)propenoic acid (Knoevenagel Condensation)

This step involves the base-catalyzed condensation of furfural with malonic acid.

Workflow Diagram:

Caption: Experimental workflow for the Knoevenagel condensation.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine furfural (1.0 eq), malonic acid (1.05 eq), and pyridine (2.0 eq).

-

To this mixture, add piperidine (0.1 eq) dropwise with stirring.

-

Heat the reaction mixture in an oil bath at 100°C for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with concentrated hydrochloric acid until the product precipitates completely.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold water to remove any remaining impurities.

-

Dry the resulting 3-(Furan-2-yl)propenoic acid in a vacuum oven.

Step 2: Synthesis of 3-(Furan-2-yl)propanoic acid (Selective Hydrogenation)

This step focuses on the selective reduction of the carbon-carbon double bond in the propenoic acid side chain, leaving the furan ring intact.

Workflow Diagram:

Caption: Experimental workflow for the selective hydrogenation.

Procedure:

-

Dissolve 3-(Furan-2-yl)propenoic acid (1.0 eq) in ethanol in a hydrogenation flask.

-

Carefully add 5% Palladium on carbon (Pd/C) catalyst (typically 1-2 mol%) to the solution.

-

Connect the flask to a hydrogen source and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-(Furan-2-yl)propanoic acid.

Step 3: Synthesis of this compound (Furan Ring Hydrogenation)

The final step involves the complete saturation of the furan ring to form the desired tetrahydrofuran (oxolane) ring.

Workflow Diagram:

Caption: Experimental workflow for the furan ring hydrogenation.

Procedure:

-

Place 3-(Furan-2-yl)propanoic acid (1.0 eq) and 5% Rhodium on alumina (Rh/Al₂O₃) catalyst (typically 5 mol%) in a high-pressure hydrogenation vessel.

-

Add acetic acid as the solvent.

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen to 30 bar.

-

Heat the reaction mixture to 40°C and stir vigorously for 6 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., GC-MS or ¹H NMR).

-

After cooling the vessel to room temperature, carefully vent the excess hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the acetic acid under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

IV. Conclusion

This technical guide outlines a reliable and scalable three-step synthesis for this compound. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals to produce this important chemical intermediate. The use of catalytic hydrogenation in the final two steps represents an efficient and atom-economical approach to the target molecule. Careful optimization of reaction conditions, particularly catalyst loading and reaction time, may lead to further improvements in yield and purity.

An In-depth Technical Guide to 3-(Oxolan-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Oxolan-2-yl)propanoic acid, also known as 3-(tetrahydrofuran-2-yl)propanoic acid. This document collates available data on its physicochemical characteristics, spectral properties, and potential biological relevance, offering a valuable resource for its application in research and development.

Chemical Identity and Physical Properties

This compound is a carboxylic acid derivative featuring a saturated five-membered oxolane (tetrahydrofuran) ring. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 935-12-6 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Physical Form | Liquid | Vendor Information |

| Predicted Boiling Point | 263 °C at 760 mmHg | [2] |

| Predicted XlogP | 0.5 | [3] |

| Predicted Vapor Pressure | 0.0031 mmHg at 25°C | [2] |

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from the known properties of its functional groups: a carboxylic acid and a tetrahydrofuran ring.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two prominent absorption bands:

-

A very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.

-

A strong and sharp C=O (carbonyl) stretching band, expected to appear around 1700-1725 cm⁻¹.

Additionally, the C-O stretching of the carboxylic acid and the ether linkage in the tetrahydrofuran ring would contribute to the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the propanoic acid chain and the tetrahydrofuran ring. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The protons on the carbon adjacent to the carbonyl group and the protons on the tetrahydrofuran ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum would display seven distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The chemical shifts of the carbons in the tetrahydrofuran ring and the propanoic acid chain will provide further structural confirmation.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group, cleavage of the propanoic acid side chain, and fragmentation of the tetrahydrofuran ring. Predicted collision cross-section data for various adducts are available, which can aid in identification in mass spectrometry-based analyses.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly available literature. However, general methods for the synthesis of similar compounds can be adapted.

Synthesis

A potential synthetic route could involve the alkylation of a malonic ester with a 2-halomethyltetrahydrofuran, followed by hydrolysis and decarboxylation. Another approach could be the reaction of a Grignard reagent derived from a 2-halotetrahydrofuran with a suitable three-carbon synthon.

The synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been reported via hydroarylation of 3-(furan-2-yl)propenoic acids in the presence of a Brønsted superacid.[4] A similar strategy, starting from a suitable precursor, could potentially be adapted for the synthesis of this compound.

Below is a generalized workflow for a potential synthetic approach.

Caption: A potential synthetic workflow for this compound.

Purification

Purification of the final product would likely involve standard techniques such as vacuum distillation, given its predicted high boiling point, or column chromatography on silica gel. The choice of purification method would depend on the scale of the reaction and the nature of any impurities.

Analysis

The identity and purity of this compound can be confirmed using a combination of the spectroscopic methods described in Section 2 (IR, NMR, and MS). Purity can be further assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), likely after derivatization to a more volatile ester for GC analysis.

Biological Activity and Potential Applications

While there is limited direct research on the biological activity of this compound, the structural motifs present in the molecule—the tetrahydrofuran ring and the propanoic acid moiety—are found in various biologically active compounds.

Derivatives of furan and tetrahydrofuran are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[4] Propanoic acid and its derivatives are also known for their antimicrobial and metabolic effects. The metabolism of propionate in mammals involves its conversion to propionyl-CoA, which can then enter the citric acid cycle as succinyl-CoA.

The combination of the tetrahydrofuran ring and the propanoic acid side chain in this compound makes it an interesting candidate for screening in various biological assays, particularly for antimicrobial or metabolic-related activities.

The general metabolic pathway of propionate is illustrated below.

Caption: General metabolic pathway of propionate in mammals.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be consulted before handling. Based on the properties of similar carboxylic acids, it is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a simple heterocyclic carboxylic acid with potential for further investigation in various scientific fields. While detailed experimental data is somewhat limited in the public domain, this guide provides a solid foundation of its known and predicted chemical properties. Further research is warranted to fully elucidate its physical characteristics, develop optimized synthetic and analytical protocols, and explore its potential biological activities. This information will be crucial for its successful application in drug discovery and other areas of chemical research.

References

- 1. scbt.com [scbt.com]

- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

Spectroscopic Characterization of 3-(Oxolan-2-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Oxolan-2-yl)propanoic acid (also known as 3-(tetrahydrofuran-2-yl)propanoic acid). The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document outlines predicted spectroscopic values based on the chemical structure and provides standardized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 3-(Tetrahydrofuran-2-yl)propanoic acid

-

CAS Number: 935-12-6

-

Molecular Formula: C₇H₁₂O₃

-

Molecular Weight: 144.17 g/mol

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on established principles of NMR, IR, and mass spectrometry. These values serve as a reference for the analysis of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | broad singlet | 1H | -COOH |

| ~4.0 - 4.2 | multiplet | 1H | H-2 (oxolane ring) |

| ~3.7 - 3.9 | multiplet | 2H | H-5 (oxolane ring) |

| ~2.4 - 2.6 | triplet | 2H | -CH₂-COOH |

| ~1.8 - 2.1 | multiplet | 4H | H-3, H-4 (oxolane ring) |

| ~1.6 - 1.8 | multiplet | 2H | -CH(oxolane)-CH₂- |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~178 - 182 | -COOH |

| ~75 - 79 | C-2 (oxolane ring) |

| ~67 - 71 | C-5 (oxolane ring) |

| ~33 - 37 | -CH₂-COOH |

| ~30 - 34 | C-3 (oxolane ring) |

| ~28 - 32 | -CH(oxolane)-CH₂- |

| ~24 - 28 | C-4 (oxolane ring) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1200-1300 | Medium | C-O stretch (carboxylic acid) |

| 1050-1150 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 127 | [M - OH]⁺ |

| 99 | [M - COOH]⁺ |

| 71 | [C₄H₇O]⁺ (oxolane ring fragment) |

| 45 | [COOH]⁺ |

Experimental Protocols

The following sections detail standardized procedures for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-16 ppm.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.

-

Instrumentation: Utilize a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or as needed for adequate signal-to-noise).

-

Spectral Width: 0-220 ppm.

-

-

Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and perform baseline correction. Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Average 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Data Acquisition (EI mode):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Inlet System: Direct infusion or via Gas Chromatography (GC) for a pure sample.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to 3-(Oxolan-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Oxolan-2-yl)propanoic acid, also known by its IUPAC name, is a saturated heterocyclic carboxylic acid. Its structure, featuring a tetrahydrofuran (THF) ring linked to a propanoic acid chain, makes it a molecule of interest in medicinal chemistry and organic synthesis. The tetrahydrofuran moiety is a common scaffold in a variety of biologically active compounds and approved drugs, valued for its ability to engage in hydrogen bonding and its favorable metabolic stability.[1] The propanoic acid group, on the other hand, is characteristic of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential applications in anti-inflammatory research.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound.

Chemical Structure and IUPAC Nomenclature

The formal IUPAC name for the compound is This compound .[3] The structure consists of a five-membered saturated ether ring, oxolane (more commonly known as tetrahydrofuran), substituted at the 2-position with a three-carbon carboxylic acid chain.

Structure:

SMILES: C1CC(OC1)CCC(=O)O[4]

InChI: InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9)[3]

Physicochemical and Computational Data

A summary of key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C7H12O3 | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| CAS Number | 935-12-6 | [3] |

| Appearance | Liquid | |

| Purity | ≥95% (commercially available) | |

| Boiling Point | 263 °C at 760 mmHg (Predicted) | |

| Polar Surface Area | 46.5 Ų | [3] |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 3 | [3] |

| XLogP3 | 0.5 (Predicted) | [4] |

| Monoisotopic Mass | 144.078644241 Da | [3] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in peer-reviewed literature, the following sections provide viable methodologies based on established chemical principles and analogous transformations.

Synthesis Protocol: Catalytic Hydrogenation of 3-(Furan-2-yl)acrylic acid

A plausible and efficient route to this compound is the complete reduction of a furan-containing precursor. This method involves the hydrogenation of both the furan ring and the acrylic double bond of 3-(2-Furyl)acrylic acid.

Materials:

-

3-(2-Furyl)acrylic acid

-

Rhodium on alumina (Rh/Al2O3) catalyst (5%)

-

Ethanol (absolute)

-

Hydrogen gas (H2)

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a high-pressure autoclave, dissolve 3-(2-Furyl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol.

-

Add 5% Rhodium on alumina catalyst (typically 5-10 mol% relative to the substrate).

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to approximately 50-100 atm.

-

Heat the reaction mixture to 50-80 °C with vigorous stirring.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid.

Analytical Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of carboxylic acids.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject the sample onto the HPLC system and run the analysis.

-

The purity is determined by the relative area of the product peak.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

A broad singlet for the carboxylic acid proton (–COOH) typically downfield (>10 ppm).

-

Multiplets for the protons on the tetrahydrofuran ring (–CH2–O–CH–, –CH2–CH2–).

-

Multiplets for the propanoic acid chain protons (–CH–CH2–CH2–COOH).

-

-

¹³C NMR:

-

A signal for the carboxylic carbon (–COOH) around 170-180 ppm.

-

Signals for the carbons of the tetrahydrofuran ring, with the carbon adjacent to the oxygen (–CH–O–) being the most downfield of the ring carbons.

-

Signals for the carbons of the propanoic acid chain.

-

-

IR Spectroscopy:

-

A very broad O–H stretch from the carboxylic acid dimer, typically from 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl group, around 1700-1725 cm⁻¹.

-

C–O stretching bands for the ether linkage in the tetrahydrofuran ring, typically in the 1050-1150 cm⁻¹ region.

-

-

Mass Spectrometry (Electron Ionization):

-

The molecular ion peak (M+) at m/z = 144.

-

Characteristic fragmentation patterns would include the loss of the carboxylic acid group (–COOH, 45 Da) and fragmentation of the tetrahydrofuran ring.

-

Applications in Drug Development

While this compound itself is not a known drug, its structural motifs are of significant interest to medicinal chemists.

-

Scaffold for Bioactive Molecules: The tetrahydrofuran ring is a key component of numerous FDA-approved drugs, including antiviral agents and anti-cancer therapies. Its presence can improve the pharmacokinetic properties of a molecule.

-

Propanoic Acid Derivatives as NSAIDs: The 2-arylpropanoic acid structure is the basis for the widely used "profen" family of NSAIDs, such as ibuprofen and naproxen, which act by inhibiting cyclooxygenase (COX) enzymes.[2] Derivatives of this compound could be synthesized and screened for similar anti-inflammatory activities.

-

Building Block in Synthesis: This compound can serve as a versatile starting material for the synthesis of more complex molecules, including peptidomimetics and other potential therapeutic agents. The carboxylic acid handle allows for straightforward amide bond formation and other derivatizations.

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts related to this compound.

Caption: Plausible synthesis of this compound.

Caption: General experimental workflow for synthesis and analysis.

References

"3-(Oxolan-2-yl)propanoic acid" CAS number and registry information

An In-depth Technical Guide to 3-(Oxolan-2-yl)propanoic acid

This technical guide provides comprehensive information on this compound, also known as β-(tetrahydrofuryl) propionic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its identification as a biomarker.

Registry Information

This compound is a carboxylic acid containing a tetrahydrofuran ring. Its identification and registry information are crucial for regulatory and research purposes.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | β-(Tetrahydrofuryl) propionic acid, 3-tetrahydrofuran-2-ylpropanoic acid |

| CAS Number | 935-12-6[1] |

| Molecular Formula | C₇H₁₂O₃[1] |

| Molecular Weight | 144.17 g/mol [1] |

| InChI | InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9)[2] |

| SMILES | C1CC(OC1)CCC(=O)O[2] |

Physicochemical and Spectrometric Data

The following table summarizes key physicochemical and spectrometric data for this compound. Note that some of this data is predicted from computational models.

| Property | Value | Source |

| Monoisotopic Mass | 144.07864 Da | Predicted[2] |

| XlogP (predicted) | 0.5 | Predicted[2] |

| Purity | 95% | [3] |

| Boiling Point | 123-124°C at 5 mm Hg | Experimental[4] |

| Refractive Index (n_D^25) | 1.4578 | Experimental[4] |

| Mass Spectrometry (m/z) | [M-H]⁻: 143.07 | Experimental[5] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided based on a procedure published in Organic Syntheses.[4] The synthesis involves the hydrogenation of β-(2-furyl)acrylic acid.

Experimental Protocol

Materials:

-

β-(2-Furyl)acrylic acid

-

Raney nickel alloy

-

Sodium hydroxide (NaOH) solution (20%)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Ether

-

Sodium chloride (NaCl) solution (10%)

-

Sodium carbonate (Na₂CO₃) solution (5%)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Catalyst and Substrate Solution: In a 3-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 50 g (0.36 mole) of β-(2-furyl)acrylic acid in 500 ml of 2% sodium hydroxide solution. Heat the solution to 60°C and add 10 g of Raney nickel catalyst.

-

Hydrogenation: Through the dropping funnel, add a solution of 125 g of 20% sodium hydroxide over 2-3 hours. Maintain the temperature of the reaction mixture at 60-70°C during this addition. After the addition is complete, raise the temperature to approximately 95°C and continue stirring for an additional 2-3 hours. Add water as needed to maintain the original volume.

-

Work-up: Filter the hot solution by decantation and wash the nickel residue with two 50 ml portions of hot 2% sodium hydroxide solution. Combine the filtrates and washings, cool them, and slowly add the solution with vigorous stirring to 800 ml of concentrated hydrochloric acid.

-

Extraction: Cool the acidified solution and extract it thoroughly with three 200 ml portions of ether. Combine the ether extracts and wash them once with 100 ml of 10% sodium chloride solution.

-

Separation of Products: Extract the ether solution with one 100 ml portion and two 50 ml portions of 5% sodium carbonate solution. The ether layer contains the neutral product, γ-n-propylbutyrolactone. The combined sodium carbonate extracts contain the sodium salt of β-(tetrahydrofuryl) propionic acid.

-

Isolation of this compound: Acidify the combined sodium carbonate extracts to Congo red paper with concentrated hydrochloric acid. Extract the acidified solution with one 100 ml and two 50 ml portions of ether. Combine the ether extracts, wash with 10% sodium chloride solution, and dry over sodium sulfate.

-

Purification: Remove the ether by distillation, and distill the residue under reduced pressure. The fraction boiling at 123-124°C/5 mm is this compound.[4] The yield is reported to be 15.0–17.0 g (29–33%).[4]

Biological Significance

While extensive biological activity data is not available, this compound has been identified as a urinary biomarker of kiwifruit intake in a randomized intervention study.[5] This suggests that the compound is either present in kiwifruit or is a metabolite produced after consumption, indicating its relevance in nutritional and metabolomic studies.

Visualized Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for this compound as described in the experimental protocol.

Caption: Synthesis and purification workflow for this compound.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 3. eMolecules this compound | 935-12-6 | 5G | Purity: 95%, | Fisher Scientific [fishersci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Discovery of urinary biomarkers of kiwifruit intake in a randomized intervention study - PMC [pmc.ncbi.nlm.nih.gov]

"3-(Oxolan-2-yl)propanoic acid" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the fundamental physicochemical properties of 3-(Oxolan-2-yl)propanoic acid, a heterocyclic compound of interest in various research and development applications. The data presented herein is compiled from verified chemical databases and suppliers.

Core Molecular Data

The fundamental molecular identifiers for this compound are presented below. This data is crucial for analytical calculations, stoichiometric determinations, and regulatory submissions.

| Parameter | Value |

| Molecular Formula | C7H12O3[1][2][3][4] |

| Molecular Weight | 144.17 g/mol [1][3][4][5] |

| IUPAC Name | This compound[1] |

| CAS Registry Number | 935-12-6[1][3][4] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical structure, its elemental composition (molecular formula), and its resulting molar mass (molecular weight).

References

Potential Biological Activity of 3-(Oxolan-2-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Oxolan-2-yl)propanoic acid, also known as tetrahydrofuran-2-propanoic acid, is a naturally occurring compound found in Vitis vinifera (grapes) and wine. While direct research into the biological activity of this small molecule is limited, its role as a synthetic precursor to the potent alkaloid Solenopsin A provides a compelling starting point for investigating its own potential pharmacological properties. This technical guide consolidates the available information, focusing on the well-documented activities of Solenopsin A to infer potential, albeit unproven, areas of biological relevance for this compound. Furthermore, we explore the known bioactivities of structurally related furan and tetrahydrofuran derivatives to broaden the scope of potential investigation. This document provides a framework for future research by detailing relevant experimental protocols and visualizing key signaling pathways.

Introduction

This compound is a saturated heterocyclic carboxylic acid. Its chemical structure, featuring a tetrahydrofuran ring, is a common motif in a variety of biologically active natural products. [1]Although primarily recognized as a building block in the synthesis of piperidine alkaloids like Solenopsin A, the inherent chemical features of this compound itself warrant consideration for potential bioactivity. The exploration of its biological profile could unveil novel therapeutic applications.

Inferred Potential Biological Activities from Solenopsin A

Solenopsin A, a major component of fire ant venom, is synthesized using this compound. Solenopsin A exhibits a range of significant biological effects, which suggest potential, though likely different, activities for its precursor.

Inhibition of the PI3K/Akt Signaling Pathway and Anti-Angiogenic Effects

Solenopsin A is a known inhibitor of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a critical cascade that regulates cell proliferation, survival, and angiogenesis. [2][3][4]Dysregulation of this pathway is a hallmark of many cancers. [4]Solenopsin A has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, and subsequently the phosphorylation of its substrate, the forkhead box protein O1a (FOXO1a). [4]This inhibition of the PI3K/Akt pathway is believed to underlie the anti-angiogenic properties of Solenopsin A, as demonstrated in SVR endothelial cell proliferation assays. [4][5] It is plausible that this compound, while structurally simpler, could exhibit modest inhibitory or modulatory effects on components of the PI3K/Akt pathway or other related kinase cascades.

Antimicrobial and Quorum Sensing Inhibition

Solenopsin A has been demonstrated to inhibit quorum sensing in the pathogenic bacterium Pseudomonas aeruginosa. [6]Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. By disrupting this signaling, Solenopsin A can attenuate bacterial pathogenicity.

This activity raises the possibility that this compound could possess its own antimicrobial or anti-biofilm properties, a notion supported by studies showing antimicrobial activity in other furan-containing propanoic acid derivatives. [7][8][9][10]

Potential Biological Activities Based on Structural Analogs

The tetrahydrofuran motif is present in numerous natural products with diverse and potent biological activities, including anticancer, antimicrobial, and antifungal effects. [1]Simple derivatives of 3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations of 64 µg/mL. [7][8][9][10]This suggests that the core structure of this compound may have intrinsic antimicrobial properties that could be explored.

Quantitative Data

Direct quantitative data on the biological activity of this compound is not currently available in the public domain. The following table summarizes the reported in vitro activity of Solenopsin A to provide a reference for the potency of its downstream product.

| Compound | Target | Assay Type | IC50 | Reference |

| Solenopsin A | Akt-1 | In vitro Kinase Assay | 5-10 µM | [11] |

Experimental Protocols

The following are detailed protocols for key experiments that could be employed to investigate the potential biological activities of this compound.

SVR Endothelial Cell Proliferation Assay (for Anti-Angiogenic Activity)

This assay measures the ability of a compound to inhibit the proliferation of ras-transformed endothelial cells. [5] Materials:

-

SVR cells (murine endothelial cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Cell counting solution (e.g., Trypan Blue) or a cell viability assay reagent (e.g., MTT, WST-1)

-

Hemocytometer or automated cell counter

Procedure:

-

Seed SVR cells into 96-well plates at a density of 10,000 cells/well in complete growth medium. [5]2. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (solvent only).

-

Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of the test compound.

-

Incubate the plates for 48 hours. [5]6. After incubation, determine the cell count in each well. This can be done by trypsinizing the cells and counting with a hemocytometer or by using a cell viability assay according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cell proliferation for each concentration relative to the vehicle control.

Western Blot for Phosphorylated Akt (p-Akt) and Phosphorylated FOXO1a (p-FOXO1a)

This protocol details the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Cell line of interest (e.g., a cancer cell line with an active PI3K/Akt pathway)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-FOXO1a, anti-total FOXO1a, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time. Include a positive control (e.g., a known PI3K inhibitor) and a vehicle control.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant. [12]2. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate.

-

Normalize all samples to the same protein concentration and prepare for electrophoresis by adding Laemmli sample buffer and boiling. [12]3. Gel Electrophoresis and Transfer:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane. [13]4. Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature. [13] * Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C. [3][14] * Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [3]5. Detection:

-

Wash the membrane with TBST.

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system. [12] * The membrane can be stripped and re-probed with antibodies for total proteins and the loading control to ensure equal loading.

-

Pseudomonas aeruginosa Quorum Sensing Inhibition Assay using a Reporter Strain

This assay utilizes a reporter strain of P. aeruginosa that expresses a reporter gene (e.g., lacZ or gfp) under the control of a quorum sensing-regulated promoter.

Materials:

-

P. aeruginosa reporter strain (e.g., PAO1 with a lasB-lacZ or rhlA-gfp fusion)

-

Luria-Bertani (LB) broth

-

This compound stock solution

-

96-well microtiter plates

-

Incubator with shaking capabilities

-

Plate reader for measuring absorbance (OD600) and fluorescence/luminescence

Procedure:

-

Grow an overnight culture of the P. aeruginosa reporter strain in LB broth at 37°C with shaking. [15]2. Dilute the overnight culture in fresh LB broth to a starting OD600 of approximately 0.05. [15]3. In a 96-well plate, add the diluted bacterial culture to each well.

-

Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubate the plate at 37°C with shaking for 18-24 hours. [15]6. After incubation, measure the bacterial growth by reading the absorbance at 600 nm (OD600).

-

Measure the reporter gene expression (e.g., fluorescence for GFP or by performing a β-galactosidase assay for lacZ).

-

Normalize the reporter gene expression to the bacterial growth (e.g., fluorescence/OD600) to account for any growth-inhibitory effects of the compound.

-

Calculate the percentage of quorum sensing inhibition for each concentration relative to the vehicle control.

Visualizations

Signaling Pathway Diagram

Caption: PI3K/Akt signaling pathway and the inhibitory point of Solenopsin A.

Experimental Workflow Diagrams

Caption: Experimental workflow for Western Blot analysis.

Caption: Workflow for Quorum Sensing Inhibition (QSI) assay.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound remains to be elucidated, its structural relationship to the bioactive alkaloid Solenopsin A and other antimicrobial furan derivatives provides a strong rationale for further investigation. The most promising avenues for research appear to be in the areas of anti-angiogenesis, through potential modulation of kinase signaling pathways like PI3K/Akt, and antimicrobial/anti-biofilm activity. The experimental protocols and workflows detailed in this guide offer a practical starting point for researchers to systematically evaluate the pharmacological potential of this naturally occurring compound. Future studies, including in silico screening, in vitro assays as described, and subsequent in vivo models, are necessary to fully characterize the biological profile of this compound and determine its potential as a novel therapeutic agent.

References

- 1. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Synthesis of 3 ‐ Aryl ‐ 3 ‐ (Furan ‐ 2 ‐ yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. ccrod.cancer.gov [ccrod.cancer.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on 3-(Oxolan-2-yl)propanoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Oxolan-2-yl)propanoic acid, also known as 3-(tetrahydrofuran-2-yl)propanoic acid, is a carboxylic acid derivative featuring a saturated five-membered oxygen-containing heterocycle. Extensive database searches indicate that this compound is of synthetic origin and is not known to occur naturally. Its primary significance lies in its role as a versatile building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on experimental details and data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 935-12-6 | [2][3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Purity | Commercially available up to 95% | [2][3] |

| Predicted XlogP | 0.5 | [1] |

Synthetic Origin and Methodologies

This compound is not found in natural sources and is produced through chemical synthesis.[4] While specific, detailed industrial synthesis protocols are often proprietary, the scientific literature suggests several plausible synthetic routes. A common and logical approach involves the alkylation of a malonic ester derivative with a 2-halomethyltetrahydrofuran, followed by hydrolysis and decarboxylation.

A Representative Synthetic Workflow:

The following diagram illustrates a general workflow for the synthesis and purification of this compound, a common procedure for compounds of this class.

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Hypothetical Laboratory Scale Synthesis):

The following is a representative, hypothetical protocol for the laboratory-scale synthesis of this compound based on standard organic chemistry principles.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

2-(Chloromethyl)tetrahydrofuran

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Sodium hydroxide

Procedure:

-

Alkylation:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add diethyl malonate dropwise at room temperature.

-

After the addition is complete, add 2-(chloromethyl)tetrahydrofuran dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

-

Hydrolysis and Decarboxylation:

-

To the residue from the previous step, add a solution of sodium hydroxide and heat to reflux to hydrolyze the ester groups.

-

After hydrolysis is complete, cool the mixture and acidify with concentrated hydrochloric acid until the pH is acidic.

-

Heat the acidified mixture to reflux to effect decarboxylation, which can be monitored by the evolution of carbon dioxide.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Characterization: The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity. A typical GC-MS analysis would involve a non-polar capillary column and a temperature gradient to separate the compound from any residual starting materials or byproducts.[5][6]

Applications in Drug Development and Organic Synthesis

The primary utility of this compound is as an intermediate in the synthesis of more complex molecules. The tetrahydrofuran moiety is a common structural motif in many biologically active compounds and natural products. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol.

Logical Relationship of its Application:

Caption: Chemical transformations of this compound in organic synthesis.

While direct therapeutic applications of this compound itself are not reported, its derivatives are of interest in medicinal chemistry. For example, related structures containing the oxolane ring are found in various biologically active molecules.

This compound is a synthetic compound with no known natural occurrence. Its value lies in its utility as a building block in organic synthesis, particularly for the preparation of more complex molecules with potential applications in drug discovery and development. The synthetic routes to this compound are based on established organic chemistry principles, and its purification and characterization can be achieved using standard laboratory techniques. This guide provides a foundational understanding of this compound for researchers and scientists in the field.

References

- 1. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 2. eMolecules this compound | 935-12-6 | 5G | Purity: 95%, | Fisher Scientific [fishersci.com]

- 3. 935-12-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Buy Online CAS Number 935-12-6 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. thepharmajournal.com [thepharmajournal.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(Oxolan-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of 3-(Oxolan-2-yl)propanoic acid. Given the limited direct experimental data for this specific compound, this guide leverages information from structurally similar molecules, such as tetrahydrofuran (THF) and propanoic acid, to provide a robust framework for its handling, formulation, and analysis.

Core Physicochemical Properties

While specific experimental data for this compound is scarce, its structural motifs—a saturated heterocyclic ether (oxolane) and a carboxylic acid—allow for the estimation of its core physicochemical properties.

| Property | Value/Information | Source/Rationale |

| Molecular Formula | C₇H₁₂O₃ | - |

| Molecular Weight | 144.17 g/mol | - |

| Predicted LogP | 0.5 - 1.0 | Based on the hydrophilicity of the tetrahydrofuran ring and the carboxylic acid group. |

| Predicted pKa | ~4.8 | Similar to other short-chain carboxylic acids like propanoic acid. |

Solubility Profile

Table 1: Estimated Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The carboxylic acid and ether oxygen can form hydrogen bonds with water. A structurally related compound, tetrahydrofuran-2-carboxylic acid, is reported to be soluble in water. Tetrahydrofuran itself is miscible with water.[1] |

| Methanol, Ethanol | Soluble | The compound is expected to be soluble in polar protic solvents due to hydrogen bonding and dipole-dipole interactions. |

| Acetone, Ethyl Acetate | Soluble | Expected to be soluble in polar aprotic solvents. |

| Dichloromethane, Chloroform | Moderately Soluble | The alkyl backbone and the less polar part of the THF ring may allow for some solubility. |

| Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

Experimental Protocol for Solubility Determination

A standard experimental protocol to quantitatively determine the solubility of this compound involves the shake-flask method.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. Potential degradation pathways can be inferred from the functional groups present.

Table 2: Potential Stability Concerns and Stress Testing Conditions for this compound

| Degradation Pathway | Stress Condition | Rationale |

| Oxidation | Exposure to oxidizing agents (e.g., H₂O₂) | The tetrahydrofuran ring is susceptible to peroxide formation, a known instability of ethers.[2] |

| Acid Hydrolysis | Acidic conditions (e.g., 0.1 M HCl) | The ether linkage in the tetrahydrofuran ring may be susceptible to cleavage under strong acidic conditions, although this typically requires harsh conditions. |

| Base Hydrolysis | Basic conditions (e.g., 0.1 M NaOH) | The carboxylic acid will be deprotonated, but the core structure is generally stable to base. |

| Thermal Degradation | Elevated temperatures (e.g., 40-80 °C) | To assess the intrinsic thermal stability of the molecule. |

| Photodegradation | Exposure to UV/Vis light (ICH Q1B) | To determine light sensitivity. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are typically performed according to ICH guidelines.[3][4]

Diagram 2: Logical Flow for Forced Degradation Studies

Caption: A logical workflow for conducting forced degradation studies on a drug substance.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature linking this compound to any particular signaling pathways or defined biological activities. Further research would be required to elucidate any potential pharmacological effects.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound based on its chemical structure and the properties of analogous compounds. While direct experimental data is limited, the provided information and experimental protocols offer a robust starting point for researchers and drug development professionals. It is recommended that the outlined experimental procedures be conducted to obtain quantitative data for this specific molecule to ensure its safe and effective use in research and development.

References

An In-depth Technical Guide to the Analogs and Derivatives of 3-(Oxolan-2-yl)propanoic Acid

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

3-(Oxolan-2-yl)propanoic acid, also known as 3-(tetrahydrofuran-2-yl)propanoic acid, belongs to the class of γ-butyrolactone derivatives. This core structure, featuring a saturated five-membered oxygen-containing ring (oxolane or tetrahydrofuran) attached to a propanoic acid moiety, is a key pharmacophore found in a variety of biologically active molecules. The tetrahydrofuran ring is a prevalent motif in numerous natural products and FDA-approved drugs, recognized for its favorable pharmacokinetic properties and its ability to engage in specific interactions with biological targets.[1] This technical guide provides a detailed exploration of the known analogs and derivatives of this compound, focusing on their synthesis, biological activities, and potential therapeutic applications. While extensive research on the direct, simple analogs of this compound is limited in publicly available literature, this guide consolidates the existing knowledge and draws relevant insights from closely related compound classes to provide a valuable resource for the scientific community.

Chemical Structure and Properties

The foundational structure of this compound consists of a tetrahydrofuran ring linked at the 2-position to a three-carbon carboxylic acid chain.

Basic Chemical Information:

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| CAS Number | 935-12-6 |

| Synonyms | 3-(Tetrahydrofuran-2-yl)propanoic acid |

Synthesis of Analogs and Derivatives

While specific, detailed protocols for a wide range of this compound derivatives are not extensively documented, general synthetic strategies can be inferred from the synthesis of related compounds, particularly γ-butyrolactone and tetrahydrofuran derivatives.

General Synthetic Workflow

The synthesis of derivatives would typically involve modifications at the carboxylic acid group or on the tetrahydrofuran ring.

Caption: A generalized workflow for the synthesis of ester, amide, and ring-substituted derivatives of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives (Analogous Friedel-Crafts Reaction)

While this protocol is for furan derivatives, it illustrates a potential method for introducing aryl groups to the carbon adjacent to the heterocyclic ring, which could be adapted for oxolane structures under different catalytic conditions.

Materials:

-

3-(Furan-2-yl)propenoic acid

-

Arene (e.g., benzene, toluene)

-

Triflic acid (TfOH) or Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Chloroform

-

Sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

To a mixture of 3-(furan-2-yl)propenoic acid (0.36 mmol), the arene (0.1 mL), and CH₂Cl₂ (1 mL), add TfOH (0.5 mL, 6.45 mmol) at 0 °C.[2]

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Pour the mixture into water (50 mL) and extract with chloroform (3 x 50 mL).[2]

-

Wash the combined organic extracts with water (3 x 50 mL) and dry over Na₂SO₄.[2]

-

Distill the solvent under reduced pressure to obtain the crude product.

-

Purify the product via column chromatography.

Biological Activities and Potential Applications

The γ-butyrolactone and tetrahydrofuran moieties are present in compounds with a wide array of biological activities.[3] While specific data for this compound derivatives is sparse, the known activities of related compounds suggest potential therapeutic areas for investigation.

Table of Potential Biological Activities of γ-Butyrolactone and Tetrahydrofuran Derivatives:

| Biological Activity | Compound Class / Example | Reference |

| Anti-inflammatory | Various butyrolactones | [3] |

| Antibacterial | Hydrazonothiazolyl derivatives, α-methylene-γ-butyrolactones | [3] |

| Antifungal | α-methylene-γ-butyrolactones, Leupyrrin A1 | [3] |

| Anticancer | Annonaceous acetogenins | [4] |

| Sodium Channel Modulation | Substituted tetrahydrofurans | [5] |

| HIV Protease Inhibition | Tris-THF derivatives | [6] |

| Antidiabetic (α-glucosidase inhibition) | 5-ethyl-5-isobutyl-3-methyldihydrofuran-2(3H)-one | [7] |

Signaling Pathways

Given the limited specific research, a definitive signaling pathway for this compound derivatives cannot be provided. However, based on the activities of related compounds, several potential pathways could be modulated. For instance, if these compounds act as sodium channel modulators, they would be involved in regulating ion flow across cell membranes, a key process in neuronal signaling.

Caption: A hypothetical signaling pathway illustrating how a this compound derivative might exert its biological effect.

Structure-Activity Relationships (SAR)

Detailed SAR studies for this compound derivatives are not available. However, research on related structures provides some general principles that could guide future drug design.

Key Considerations for SAR:

-

Stereochemistry: The stereochemistry of the tetrahydrofuran ring is often crucial for biological activity, as seen in HIV protease inhibitors where different stereoisomers exhibit significant differences in potency.[6]

-

Substituents on the Tetrahydrofuran Ring: The nature and position of substituents on the tetrahydrofuran ring can dramatically influence binding affinity and selectivity for a given biological target.

-

Modifications of the Propanoic Acid Chain: Conversion of the carboxylic acid to esters or amides can alter the compound's polarity, solubility, and ability to act as a prodrug.

Conclusion and Future Directions

The this compound scaffold represents an intriguing, yet underexplored, area for drug discovery. The prevalence of the tetrahydrofuran motif in a wide range of biologically active compounds suggests that derivatives of this core structure hold significant potential for the development of novel therapeutics. The limited availability of public research highlights a clear opportunity for further investigation into the synthesis and biological evaluation of a diverse library of these compounds. Future research should focus on:

-

The development of efficient and stereoselective synthetic routes to a variety of this compound analogs.

-

Systematic screening of these compounds against a broad range of biological targets to identify novel activities.

-

Detailed structure-activity relationship studies to optimize lead compounds for potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational resource to stimulate and guide future research in this promising area of medicinal chemistry.

References

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Substituted tetrahydrofurans as modulators of sodium channels - Patent WO-2021113627-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of γ ‐Butyrolactone Derivatives from Dihydrotagetone and Evaluation of Their Antidiabetic Activity | Scilit [scilit.com]

An In-depth Technical Guide to 3-(tetrahydrofuran-2-yl)propanoic acid: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic research surrounding 3-(tetrahydrofuran-2-yl)propanoic acid, a saturated heterocyclic carboxylic acid. Due to a lack of direct experimental data on this specific molecule, this document outlines a proposed synthetic pathway based on the catalytic hydrogenation of its unsaturated analog, 3-(furan-2-yl)propanoic acid. This guide also presents the known biological activities and spectral data of structurally related furan derivatives to serve as a foundational reference for future research and development of 3-(tetrahydrofuran-2-yl)propanoic acid and its potential applications.

Introduction

The tetrahydrofuran (THF) moiety is a prevalent structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. 3-(tetrahydrofuran-2-yl)propanoic acid combines this important heterocyclic scaffold with a propanoic acid side chain, suggesting potential for biological activity. While direct research on this specific compound is limited, its structural similarity to other biologically active molecules warrants further investigation. This guide aims to consolidate the available information on related compounds and propose a clear path forward for the synthesis and evaluation of 3-(tetrahydrofuran-2-yl)propanoic acid.

Physicochemical Properties

Based on available data for 3-(tetrahydrofuran-2-yl)propanoic acid and its close analogs, the following physicochemical properties can be summarized.

| Property | Value | Source |

| CAS Number | 935-12-6 | [4] |

| Molecular Formula | C₇H₁₂O₃ | [4] |

| Molecular Weight | 144.17 g/mol | [4] |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process, starting from commercially available reagents.

Caption: Proposed two-step synthesis of 3-(tetrahydrofuran-2-yl)propanoic acid.

Experimental Protocols

This procedure is adapted from the synthesis of related 3-(furan-2-yl)propenoic acid derivatives.[5]

Materials:

-

Furfural

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (as catalyst)

-

Hydrochloric acid (for acidification)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

A mixture of furfural and malonic acid is dissolved in pyridine.

-

A catalytic amount of piperidine is added to the solution.

-

The reaction mixture is heated under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The mixture is acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration and washed with cold water.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

This proposed protocol is based on general procedures for the catalytic hydrogenation of furan rings.[6][7][8]

Materials:

-

3-(furan-2-yl)propenoic acid

-

Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel catalyst

-

Ethanol or Ethyl acetate (as solvent)

-

Hydrogen gas (H₂)

-

Filtration agent (e.g., Celite)

Procedure:

-

3-(furan-2-yl)propenoic acid is dissolved in a suitable solvent such as ethanol or ethyl acetate in a high-pressure hydrogenation vessel.

-

A catalytic amount of Palladium on carbon (Pd/C) or Raney Nickel is added to the solution.

-

The vessel is sealed and purged with nitrogen gas, followed by pressurizing with hydrogen gas to a specified pressure (e.g., 50-70 bar).[8]

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 120°C) until the consumption of hydrogen ceases.[8]

-

The reaction vessel is cooled, and the excess hydrogen pressure is carefully released.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude 3-(tetrahydrofuran-2-yl)propanoic acid.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Spectral Data of Related Furan Derivatives

While specific spectral data for 3-(tetrahydrofuran-2-yl)propanoic acid is not available, the following tables summarize the characteristic spectral data for its unsaturated precursor and a related derivative, which can serve as a reference for characterization.

Table 1: Spectral Data for 3-(furan-2-yl)propenoic acid[5]

| Technique | Key Data |

| ¹H NMR (500 MHz, CDCl₃) | δ = 6.32 (d, 1H, J = 15.7 Hz), 6.49–6.50 (m, 1H), 6.67 (d, 1H, J = 3.4 Hz), 7.51–7.54 (m, 2H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ = 112.6, 115.0, 115.9, 133.2, 145.4, 150.8, 172.6 |

| IR (KBr, cm⁻¹) | ~3000 (O-H), 1699 (C=O) |

| GC-MS (m/z) | 138 [M]⁺, 121, 110, 92, 81, 65, 53 |

Table 2: Spectral Data for 3-(furan-2-yl)-3-phenylpropanoic acid[5]

| Technique | Key Data |

| ¹H NMR (500 MHz, CDCl₃) | δ = 2.94 (dd, 1H, J = 16.2, 7.7 Hz), 3.15 (dd, 1H, J = 16.2, 7.7 Hz), 4.54 (t, 1H, J = 7.7 Hz), 6.06 (d, 1H, J = 3.0 Hz), 6.29 (dd, 1H, J = 3.0, 1.9 Hz), 7.25–7.32 (m, 6H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ = 39.5, 41.1, 106.0, 110.3, 127.3, 127.8, 128.8, 141.0, 141.9, 156.0, 177.4 |

| IR (KBr, cm⁻¹) | ~3000 (O-H), 1701 (C=O) |

Biological Activity of Structurally Related Furan Derivatives

Derivatives of 3-(furan-2-yl)propanoic acid have demonstrated notable antimicrobial activity against a range of pathogens. This suggests that the core scaffold has potential for biological applications, and further investigation into the activity of the saturated tetrahydrofuran analog is warranted.

Table 3: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives[5][9][10]

| Microorganism | Activity | Concentration |

| Candida albicans | Good antimicrobial activity | 64 µg/mL |

| Escherichia coli | Suppression | 64 µg/mL |

| Staphylococcus aureus | Suppression | 64 µg/mL |

Potential Mechanism of Action and Signaling Pathways (Hypothetical)

Currently, there is no experimental data on the mechanism of action or the signaling pathways associated with 3-(tetrahydrofuran-2-yl)propanoic acid. However, based on the known biological activities of other tetrahydrofuran-containing compounds, several hypothetical mechanisms could be explored in future research.

Caption: Hypothetical mechanism of action for 3-(tetrahydrofuran-2-yl)propanoic acid.

Future studies could investigate its potential to inhibit key enzymes in microbial metabolic pathways, disrupt cell membrane integrity, or modulate host immune responses.

Conclusion and Future Directions

3-(tetrahydrofuran-2-yl)propanoic acid represents an under-investigated molecule with potential for biological activity, given the prevalence of the tetrahydrofuran motif in pharmacologically active compounds. This technical guide has outlined a feasible synthetic route via the hydrogenation of its furan analog and has summarized the known biological activities of these related precursors.

Future research should focus on:

-